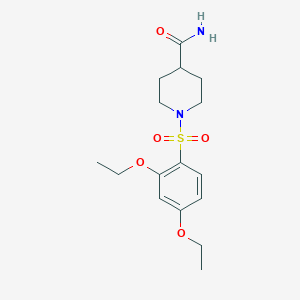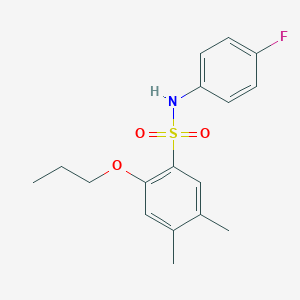
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the bromination of a suitable benzene precursor, followed by the introduction of the butan-2-yl and propoxy groups through nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of the bromine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may have potential as an antibiotic or in the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-butan-2-yl-2-ethoxybenzamide: This compound has a similar structure but features an ethoxy group instead of a propoxy group.
5-bromo-N-(butan-2-yl)furan-2-carboxamide: This compound contains a furan ring instead of a benzene ring.
Uniqueness
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties
Properties
CAS No. |
1007645-29-5 |
|---|---|
Molecular Formula |
C13H20BrNO3S |
Molecular Weight |
350.27g/mol |
IUPAC Name |
5-bromo-N-butan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-8-18-12-7-6-11(14)9-13(12)19(16,17)15-10(3)5-2/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI Key |
AZPJFLWFCPIKPN-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)CC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B511606.png)
amine](/img/structure/B511607.png)
amine](/img/structure/B511608.png)


amine](/img/structure/B511620.png)
amine](/img/structure/B511623.png)
amine](/img/structure/B511631.png)
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclopentylamine](/img/structure/B511634.png)
amine](/img/structure/B511635.png)

![N-[4-(4,5-dimethyl-2-propoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B511638.png)
